molecular formula C7H15N B8211015 (3R,5R)-3,5-dimethylpiperidine

(3R,5R)-3,5-dimethylpiperidine

Cat. No.: B8211015
M. Wt: 113.20 g/mol
InChI Key: IDWRJRPUIXRFRX-RNFRBKRXSA-N
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Description

(3R,5R)-3,5-Dimethylpiperidine is a chiral, stereochemically defined isomer of 3,5-dimethylpiperidine, a saturated heterocycle serving as a valuable building block in modern organic synthesis and pharmaceutical research . This specific trans-configured enantiomer is characterized by its six-membered ring containing a secondary amine, with methyl groups at the 3 and 5 positions in the (R,R) absolute configuration. The compound is typically a colorless liquid and requires proper storage in a cool, dark place under an inert atmosphere . Researchers value this compound for its role as a precursor and key intermediate in the synthesis of complex molecules. Its defined stereochemistry is particularly crucial for exploring structure-activity relationships and creating novel molecular scaffolds with high enantiomeric excess in asymmetric synthesis . In pharmaceutical research, piperidine derivatives are foundational in medicinal chemistry. For instance, 3,5-dimethylpiperidine is a known precursor to tibric acid, a cholesterol-lowering agent . Furthermore, derivatives of 3,5-dimethylpiperidine have demonstrated significant biological activity in research settings, showing inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for conditions such as Alzheimer's disease . Beyond pharmaceuticals, this chiral amine finds application in the development of advanced materials, including its use as a structure-directing agent in the synthesis of zeolites and as a component in polymers and lubricant additives, where it can enhance thermal stability and performance . The product is provided with a high level of purity (typically ≥98.0%) to ensure the reliability and reproducibility of experimental outcomes . As a handling note, this compound is a flammable liquid and vapor and may cause skin and serious eye irritation . Appropriate personal protective equipment and safety precautions are essential. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(3R,5R)-3,5-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Reaction Conditions

A patent (CN113372262A) outlines a high-pressure hydrogenation process for trans-3,5-dimethylpiperidine, which serves as a precursor. Key parameters include:

ParameterValueSource
Pressure30–40 kg/cm² (hydrogen)
Temperature140–160°C
CatalystComposite catalyst (e.g., Ru)
Reaction Time5–8 hours
Trans Isomer Yield20–35%

While this method primarily yields the trans isomer, further chiral resolution or asymmetric catalysis is required to isolate the (3R,5R) enantiomer.

Chiral Catalytic Systems

For direct asymmetric hydrogenation, ruthenium-based catalysts with chiral ligands (e.g., BINAP derivatives) are employed. A study on divergent asymmetric synthesis highlights the use of Ru-catalyzed reactions to achieve high enantioselectivity in piperidine derivatives.

Chiral Resolution via Chromatography

Racemic mixtures of 3,5-dimethylpiperidine can be resolved into enantiomers using chromatographic techniques. This method is critical when asymmetric synthesis is challenging or expensive.

Chiral SFC and HPLC Separation

MethodConditionsResolution EfficiencySource
Chiral SFCSilica-based chiral columnsHigh enantiomeric excess (ee > 95%)
HPLC (diastereomeric resolution)Derivatization with chiral auxiliariesModerate yield (30–50%)

For example, intermediates like 2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridine are resolved via chiral SFC to obtain enantiopure piperidine derivatives.

Chemoenzymatic Synthesis

This approach combines chemical and enzymatic steps to achieve stereochemical precision, particularly for complex piperidine derivatives.

Key Steps in Chemoenzymatic Pathways

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze esters of racemic diols to yield enantiopure intermediates.

  • Ru-Catalyzed Cyclization : Ruthenium catalysts facilitate intramolecular cyclization to form the piperidine ring with defined stereochemistry.

A study on 3,5-disubstituted piperidines demonstrates that this method achieves >99% ee for cis-diastereomers, which can be further modified to target (3R,5R) configurations.

Organocatalytic Asymmetric Synthesis

Organocatalysts, such as squaramides, enable multicomponent reactions to construct piperidine rings with high stereocontrol.

ParameterValueSource
Catalyst Loading0.5 mol%
Reaction Temperature−25°C
Yield69–91%
Diastereomeric Ratio (dr)>20:1

Synthetic Routes to Derivatives

The synthesis of this compound often involves intermediates like nitropyridines or sulfonamides, which are subsequently reduced or functionalized.

Hydrogenation of Nitropyridines

For example, 2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridine is hydrogenated using Pd/C in methanol under 30 psi H₂ pressure for 1 hour, yielding the amine derivative.

SubstrateCatalystConditionsProduct YieldSource
2-((3R,5R)-3,5-dimethylpiperidin-1-yl)-5-nitropyridinePd/C (5% w/w)MeOH, 30 psi H₂, 1 h300 mg (quantitative)

Industrial-Scale Production

Industrial synthesis leverages continuous flow reactors for enhanced efficiency and scalability. Key parameters include:

  • Solvent : Methanol or THF

  • Catalyst Recycling : Pd/C or Ru-based catalysts reused 10–20 times

  • Purity : >95% via crystallization or chromatography

Comparative Analysis of Methods

MethodAdvantagesLimitations
Asymmetric HydrogenationHigh enantioselectivity, scalabilityHigh catalyst cost
Chiral ResolutionReliable for small-scale synthesisModerate yield, time-consuming
Chemoenzymatic SynthesisEnvironmentally friendlyComplex multi-step protocols
Organocatalytic ReactionsLow catalyst loadingLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-3,5-Dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry

(3R,5R)-3,5-dimethylpiperidine serves as a valuable building block in organic synthesis. Its chirality allows for the creation of complex molecules with specific configurations needed in pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition: Studies have shown potential inhibitory effects on enzymes relevant to metabolic pathways.
  • Receptor Modulation: The compound's unique stereochemistry enhances its binding affinity to specific receptors, influencing cellular signaling pathways .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development: Investigated for its therapeutic potential in treating conditions like cancer and cardiovascular diseases.
  • Antitumor Activity: Certain derivatives have demonstrated significant antitumor effects in preclinical models. For instance:
CompoundCell LineIC50 (μM)
Compound ASJSA-10.22
Compound BSJSA-10.15
Compound CSJSA-10.24

These results suggest that this compound could be a candidate for further development as an antitumor agent .

MDM2 Inhibition

A study focused on the inhibition of MDM2 revealed that derivatives of this compound could disrupt critical protein-protein interactions involved in tumor growth regulation. The administration of these compounds resulted in significant upregulation of p53 protein levels in tumor tissues .

BCL6 Degradation

Another research effort highlighted the development of BCL6 degraders based on scaffolds similar to this compound. These compounds exhibited improved binding affinity and sustained pharmacokinetics, leading to effective tumor regression in preclinical models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic efficacy:

  • Plasma Exposure and Tissue Penetration: Compounds with similar structures have shown varying levels of bioavailability and tissue distribution.
CompoundCmax (ng/mL)AUC (ng·h/mL)
Compound X150500
Compound Y120450
Compound Z300800

These pharmacokinetic profiles indicate the need for optimization to enhance bioavailability and therapeutic outcomes .

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-dimethylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets. The molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • (3R,5S)-3,5-Dimethylpiperidine : The achiral diastereomer of (3R,5R)-3,5-dimethylpiperidine, differing in the spatial arrangement of methyl groups. This isomer lacks enantiomers due to its internal plane of symmetry. It is often synthesized alongside the (3R,5R) form but exhibits distinct physicochemical properties, such as altered boiling points and reactivity in coordination chemistry .
  • 3,5-Dimethylpyridine : The precursor to this compound, this aromatic compound lacks the saturated piperidine ring. Hydrogenation of 3,5-dimethylpyridine introduces stereochemistry, making it critical for producing enantiomerically pure derivatives .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₇H₁₅N 113.20 144 Veterinary intermediates , coordination polymers
3,5-Dimethylpyridine C₇H₉N 107.15 144–145 Precursor to piperidines
1-Benzyl-3,5-difluoro-piperidine 1-oxide C₁₂H₁₃F₂NO 241.24 N/A Enzyme inhibition studies

Biological Activity

(3R,5R)-3,5-dimethylpiperidine is a cyclic amine that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the molecular formula C7H15NC_7H_{15}N and a CID of 641102 in PubChem . The compound's stereochemistry contributes to its biological properties, influencing how it interacts with various biological targets.

Research indicates that this compound exhibits various mechanisms of action, particularly as an inhibitor of specific enzymes. For instance, it has been studied for its role in inhibiting mammalian squalene epoxidase, an enzyme involved in cholesterol biosynthesis. The compound demonstrated an IC50 value of 34 µM in inhibiting this enzyme, showcasing its potential as a therapeutic agent in cholesterol-related disorders .

Structure-Activity Relationship (SAR)

The SAR studies on derivatives of this compound reveal critical insights into how modifications affect biological activity. For example:

CompoundIC50 (µM)Remarks
Unsubstituted derivative54 ± 16Base compound for comparison
3,4-Dichloro analogue14 ± 5Increased potency
3,5-Dichloro analogue2.8 ± 0.6Most potent analogue studied

The introduction of electron-withdrawing groups significantly enhances the inhibitory potency against squalene epoxidase . This highlights the importance of chemical modifications in optimizing the biological activity of piperidine derivatives.

Antioxidant Activity

Piperidine derivatives are noted for their antioxidant properties. In comparative studies with other piperidine compounds, this compound has shown potential antioxidant activity through free radical scavenging mechanisms . This property is crucial for developing therapies aimed at oxidative stress-related disorders.

Case Studies

  • Squalene Epoxidase Inhibition : A detailed investigation into the inhibition of squalene epoxidase by this compound and its analogues provided insights into their potential use in managing cholesterol levels and related cardiovascular diseases .
  • Cytotoxicity in Cancer Cells : Although specific data on this compound is sparse, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that similar piperidine structures could be effective in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3R,5R)-3,5-dimethylpiperidine in academic settings?

  • Methodological Answer : A common synthesis involves reductive amination or catalytic hydrogenation of 3,5-dimethylpyridine derivatives. For example, Scheme 2 in details a reaction where 3,5-dimethylpiperidine is formed via hydrogenation (H₂, Pd-C, 48 hours) followed by amine coupling in THF at 40°C. This method emphasizes stereochemical control, critical for obtaining the (3R,5R) configuration . Cross-validation with NMR (¹H/¹³C) and chiral HPLC is recommended to confirm enantiomeric purity.

Q. How can researchers characterize the physical properties of this compound?

  • Methodological Answer : Key physical properties include boiling point (144°C at 5 mmHg), density (0.853 g/cm³ at 25°C), and refractive index (1.4454 at 20°C), as listed in the CRC Handbook ( ). These values are critical for solvent selection and reaction optimization. Differential scanning calorimetry (DSC) can further validate thermal stability, while gas chromatography (GC) with flame ionization detection ensures purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Safety data sheets ( ) classify the compound as hazardous (H226: flammable liquid; H302: harmful if swallowed). Use in a fume hood with flame-resistant gloves (e.g., nitrile) and eye protection. In case of exposure, immediate decontamination with water and consultation with a physician are advised. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in organocatalysis?

  • Methodological Answer : The cis-3,5-dimethyl configuration enhances steric bulk and modulates electron density at the nitrogen lone pair, affecting nucleophilicity. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals. Experimental validation via kinetic resolution of chiral substrates (e.g., in asymmetric aldol reactions) is recommended, with enantiomeric excess (ee) measured by chiral GC or polarimetry .

Q. What pharmacological applications have been explored for this compound derivatives?

  • Methodological Answer : The compound serves as a precursor in synthesizing statin analogs, such as Tenivastatin ( ). Its piperidine core is functionalized to introduce hydroxyl groups and aryl moieties, enhancing HMG-CoA reductase inhibition. In vitro assays (e.g., enzyme inhibition IC₅₀) and in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) are critical for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound complexes?

  • Methodological Answer : Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data may arise from dynamic effects (e.g., conformational flexibility in solution). Use variable-temperature NMR to probe exchange processes, and compare with solid-state DFT-optimized structures. SHELX refinement ( ) combined with Hirshfeld surface analysis can clarify packing effects .

Q. What strategies optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess. Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates. Post-synthetic resolution via diastereomeric salt formation (e.g., with tartaric acid) further enhances purity, validated by X-ray crystallography ( ) .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

Process Analytical Technology (PAT) : Use real-time GC-MS to monitor reaction completion.

Multivariate Analysis : Apply design-of-experiments (DoE) to identify critical parameters (e.g., H₂ pressure, catalyst loading).

Stability Testing : Accelerated degradation studies (40°C/75% RH) assess storage conditions.
Cross-reference with pharmacopeial guidelines ( ) for impurity profiling .

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